molecular formula C15H20N4 B1364515 5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole CAS No. 689761-26-0

5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole

Cat. No.: B1364515
CAS No.: 689761-26-0
M. Wt: 256.35 g/mol
InChI Key: JCFPQYCNDCXHJK-UHFFFAOYSA-N
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Description

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles and piperidines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a triazole ring fused with a piperidine ring, which is further substituted with a benzyl group and a methyl group.

Biochemical Analysis

Biochemical Properties

5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neuroprotection and synaptic plasticity . It also impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This inhibition results in increased acetylcholine levels, enhancing cholinergic neurotransmission. Additionally, the compound may activate or inhibit other enzymes and receptors, leading to changes in gene expression and cellular responses. These molecular interactions are crucial for understanding the compound’s therapeutic potential and side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism . These interactions can affect the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole can be achieved through a multi-step process. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with 4-methyl-1H-1,2,4-triazole-3-thiol under specific conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and may involve the use of a base like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole is unique due to its combination of a triazole ring and a piperidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(4-methyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-12-16-17-15(18)14-7-9-19(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFPQYCNDCXHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394442
Record name STK383933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689761-26-0
Record name STK383933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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